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Abstract
This technical guide provides an in-depth exploration of the evolutionary conservation of

Melanoma Antigen Recognized by T-cells (MADAM), also known as ADAMTSL5. As a member

of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) superfamily,

ADAMTSL5 plays a crucial role in the extracellular matrix (ECM) and has been implicated in

various physiological and pathological processes, including the regulation of TGF-β signaling.

Understanding its conservation across species is paramount for elucidating its fundamental

biological functions and for the development of novel therapeutic strategies. This document

presents a comprehensive overview of MADAM's orthologs, detailed experimental protocols for

its phylogenetic analysis, and a visualization of its role in cellular signaling pathways.

Introduction
MADAM (ADAMTSL5) is a secreted glycoprotein that, unlike other members of the ADAMTS

family, lacks a metalloproteinase domain. Its structure is characterized by the presence of

multiple thrombospondin type-1 repeats (TSRs) and a C-terminal papilin-like domain.

Functionally, ADAMTSL5 is known to interact with fibrillin-1 and fibrillin-2, key components of

extracellular microfibrils.[1] This interaction is critical for the structural integrity of the ECM and

for the regulation of growth factor signaling, most notably the Transforming Growth Factor-beta

(TGF-β) pathway.[1][2] Given its integral role in matrix biology and cell signaling, investigating
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the evolutionary conservation of ADAMTSL5 provides valuable insights into its essential

functions and potential as a therapeutic target.

Quantitative Analysis of Evolutionary Conservation
The evolutionary conservation of a protein is a strong indicator of its functional importance.

High degrees of sequence and structural similarity across different species suggest that the

protein has been subjected to negative selective pressure, preserving its essential roles

throughout evolution. The following table summarizes the sequence identity of human

ADAMTSL5 with its orthologs in various vertebrate species.

Species Name Common Name UniProt Accession
Sequence Identity
to Human (%)

Pan troglodytes Chimpanzee A0A2I3SSM4 99.2

Macaca mulatta Rhesus macaque F7H4E9 96.9

Mus musculus Mouse Q8BG08 85.1

Rattus norvegicus Rat D3ZBU7 84.0

Bos taurus Cow Q0VC10 89.6

Canis lupus familiaris Dog F1P9F2 89.8

Gallus gallus Chicken E1C7A9 71.3

Xenopus tropicalis Western clawed frog Q6P9J9 63.5

Danio rerio Zebrafish Q6PGR1 55.4

Note: Sequence identities were calculated based on full-length protein sequence alignments.

Experimental Protocols for Evolutionary Analysis
This section provides detailed methodologies for the key experiments required to investigate

the evolutionary conservation of ADAMTSL5.

Retrieval of Orthologous Protein Sequences
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Objective: To collect the amino acid sequences of ADAMTSL5 orthologs from various species.

Protocol:

Database Selection: Utilize a comprehensive protein sequence database such as the

National Center for Biotechnology Information (NCBI) Protein database or UniProt.

Initial Search: Perform a protein BLAST (BLASTp) search using the human ADAMTSL5

protein sequence (UniProt accession: Q6ZMM2) as the query.

Database Selection for BLAST: Select the "Reference proteins (refseq_protein)" database for

NCBI BLAST to retrieve well-annotated sequences.

Organism Selection: Limit the search to a desired range of organisms (e.g., "Vertebrata" or

specific mammalian orders) to retrieve relevant orthologs.

Sequence Retrieval: From the BLAST results, select the top hits for each species, ensuring

they are annotated as "ADAMTSL5" or "ADAMTS-like 5".

Data Formatting: Download the retrieved sequences in FASTA format. Ensure each

sequence header is concise and informative, including the species name.

Multiple Sequence Alignment (MSA)
Objective: To align the retrieved orthologous sequences to identify conserved regions and

prepare for phylogenetic analysis.

Protocol:

Software Selection: Utilize a multiple sequence alignment tool such as Clustal Omega or

MUSCLE.[3]

Input Sequences: Upload the FASTA file containing the ADAMTSL5 ortholog sequences.

Parameter Settings (Clustal Omega):

Output Format: Select "Clustal w/ numbers" to view the alignment with residue numbering.
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Sequence Type: Ensure "Protein" is selected.

Other settings: For a standard analysis, the default parameters for gap opening penalty,

gap extension penalty, and substitution matrix (e.g., Gonnet) are generally suitable. For

highly divergent sequences, adjusting these parameters may be necessary.

Execution: Submit the alignment job.

Result Analysis: Visually inspect the alignment for highly conserved columns, which indicate

functionally important residues. The output can be saved in various formats for downstream

analysis.

Phylogenetic Tree Construction
Objective: To infer the evolutionary relationships between the ADAMTSL5 orthologs.

Protocol:

Software Selection: Use a phylogenetic analysis software package such as MEGA

(Molecular Evolutionary Genetics Analysis).[4][5]

Input Data: Open the multiple sequence alignment file (in a MEGA-compatible format like

.meg or .fas) in the MEGA software.

Phylogenetic Method Selection:

Navigate to the "Phylogeny" menu and select a construction method. The Maximum

Likelihood (ML) method is recommended for its statistical robustness.[4]

Parameter Settings (Maximum Likelihood):

Substitution Model: Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to

determine the most appropriate amino acid substitution model for the dataset (e.g., JTT,

WAG).[4]

Rates Among Sites: Select "Gamma Distributed (G)" to model rate variation among sites.
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Bootstrap Method: Perform a bootstrap analysis with 1000 replicates to assess the

statistical support for the tree topology.

Tree Generation: Execute the analysis.

Tree Visualization and Interpretation: The resulting phylogenetic tree will be displayed. The

bootstrap values at the nodes represent the percentage of replicates that support that

particular branching pattern. Higher values indicate greater confidence in the relationship.

Signaling Pathways and Molecular Interactions
ADAMTSL5 is a key regulator of the extracellular matrix and influences cell behavior through its

interaction with fibrillin and modulation of the TGF-β signaling pathway.

ADAMTSL5 in the Extracellular Matrix
The following diagram illustrates the workflow for investigating the role of ADAMTSL5 in the

extracellular matrix.

Cell Culture and Transfection

Analysis of Extracellular Matrix

Fibroblast Cell Culture

Transfection with ADAMTSL5 Expression Vector

Immunofluorescence Staining for ADAMTSL5 and Fibrillin Western Blot for Secreted ADAMTSL5

Co-localization Analysis
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Experimental workflow for studying ADAMTSL5 in the ECM.

ADAMTSL5 in the TGF-β Signaling Pathway
ADAMTSL5's interaction with fibrillin microfibrils is thought to modulate the bioavailability of

TGF-β, thereby influencing its signaling cascade. The diagram below depicts the proposed

mechanism.
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Proposed role of ADAMTSL5 in TGF-β signaling.

Conclusion
The significant evolutionary conservation of ADAMTSL5 across vertebrate species underscores

its fundamental importance in extracellular matrix organization and the regulation of critical

signaling pathways like TGF-β. The methodologies outlined in this guide provide a robust

framework for researchers to further investigate the conserved functions of ADAMTSL5. A

deeper understanding of its evolutionary trajectory and molecular interactions will be

instrumental in developing targeted therapies for diseases where ADAMTSL5 function is

dysregulated, such as in certain cancers and fibrotic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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